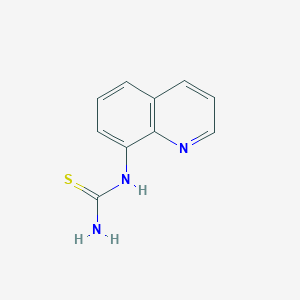

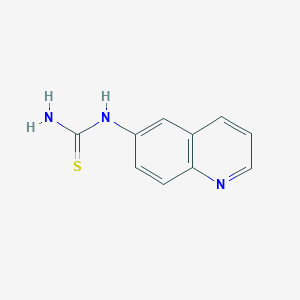

N-(8-キノリル)チオ尿素

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(8-quinolinyl)thiourea (NQT) is an organosulfur compound that has a wide range of applications in scientific research. NQT is a versatile compound that can be used in a variety of experiments and is particularly useful in biochemical and physiological studies.

科学的研究の応用

ウレアーゼ阻害

“N-(8-キノリル)チオ尿素”とその誘導体は、尿素をアンモニアと二酸化炭素に分解する酵素であるウレアーゼに対して、中程度から良好な阻害効果を示すことが判明している . 構造活性相関から、N-メチルキノロン部分構造が優れた効果を示すことが明らかになり、本シリーズで最も強力な阻害剤(IC 50 = 1.83 ± 0.79 µM)であることが証明された .

抗癌活性

チオ尿素部分は、p-アミノフェニルアルシンオキシド(p-APAO)などの有機ヒ素化合物の抗癌活性を強化するために使用されてきた . 合成された化合物1-(4-(1,3,2-ジチアーシナン-2-イル)アニリン)-2-N-(2,3,4,6-テトラ-O-アセチル-β-D-グルコピラノシル-1-イル)-チオ尿素2は、ヒト胚性腎臓293T細胞(1.38 ± 0.01 μM vs. 1.22 ± 0.06 μM)から0.67から1.68に、ヒト結腸癌細胞HCT-116(0.82 ± 0.06 μM vs. 1.82 ± 0.07 μM)に対する選択性を高めることができる .

新規化合物の合成

“N-(8-キノリル)チオ尿素”は、新規化合物の合成に使用することができる。 例えば、キノロン部分構造に基づくチアゾリジノン合成に使用されている .

タンパク質-リガンド相互作用

分子ドッキング解析では、ウレアーゼターゲット(PDBID: 4UBP)に対して良好なタンパク質-リガンド相互作用プロファイルが示され、N,N-二置換チオ尿素の電子効果と幾何学的効果が強調された .

有機ヒ素化合物の構造最適化

“N-(8-キノリル)チオ尿素”は、有機ヒ素化合物の薬物動態特性、治療効果、標的選択性などの薬物様特性を改善するための構造最適化に使用できる .

ヒ素含有化合物の治療指数向上

“N-(8-キノリル)チオ尿素”の使用により、ヒ素含有化合物を化学療法剤として使用した場合の治療指数を向上させることができる .

作用機序

Mode of Action

Thiourea derivatives are known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . The specific interactions of N-(8-quinolinyl)thiourea with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Thiourea and its derivatives have been shown to have diverse biological applications, suggesting that they may interact with multiple biochemical pathways

Result of Action

Given the diverse biological applications of thiourea derivatives, it is likely that N-(8-quinolinyl)thiourea has multiple effects at the molecular and cellular levels

将来の方向性

生化学分析

Biochemical Properties

N-(8-quinolinyl)thiourea plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia . The interaction between N-(8-quinolinyl)thiourea and urease involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition is significant in studying the enzyme’s function and potential therapeutic applications.

Cellular Effects

N-(8-quinolinyl)thiourea affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects are crucial in understanding how cells respond to external stimuli and the role of N-(8-quinolinyl)thiourea in these processes.

Molecular Mechanism

The molecular mechanism of action of N-(8-quinolinyl)thiourea involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting the biochemical pathways in which the enzyme is involved. Additionally, N-(8-quinolinyl)thiourea can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(8-quinolinyl)thiourea can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-(8-quinolinyl)thiourea remains stable under certain conditions, but its activity can decrease over time due to degradation . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of N-(8-quinolinyl)thiourea vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, N-(8-quinolinyl)thiourea can cause toxic or adverse effects, including disruptions in metabolic pathways and cellular damage . These dosage-dependent effects are critical for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

N-(8-quinolinyl)thiourea is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and metabolite levels by inhibiting or activating key enzymes in the pathways . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism and its potential impact on overall cellular function.

Transport and Distribution

The transport and distribution of N-(8-quinolinyl)thiourea within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of N-(8-quinolinyl)thiourea can influence its activity and effectiveness in biochemical reactions and cellular processes.

Subcellular Localization

N-(8-quinolinyl)thiourea exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications

特性

IUPAC Name |

quinolin-8-ylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c11-10(14)13-8-5-1-3-7-4-2-6-12-9(7)8/h1-6H,(H3,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTWSXFODBCVFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=S)N)N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363210 |

Source

|

| Record name | N-(8-quinolinyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104222-20-0 |

Source

|

| Record name | N-(8-quinolinyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-(5-{2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]carbohydrazonoyl}-2-pyridinyl)-4-piperidinecarboxylate](/img/structure/B1300486.png)

![5-[2-(4-Hydroxy-2-methylanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B1300491.png)

![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine](/img/structure/B1300551.png)

![1-Naphtho[2,1-b]furan-2-yl-1-ethanone](/img/structure/B1300553.png)

![Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B1300555.png)

![3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1300590.png)